Cas no 2138081-61-3 (2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid)
![2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid structure](https://www.kuujia.com/scimg/cas/2138081-61-3x500.png)
2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2138081-61-3
- EN300-1153440
- 2-{[2-(methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid
- 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid
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- Inchi: 1S/C13H11F3N2O3S/c1-21-5-10-17-9-3-2-7(13(14,15)16)4-8(9)12(18-10)22-6-11(19)20/h2-4H,5-6H2,1H3,(H,19,20)
- InChI Key: HPWFCZGKZHKJQU-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=C2C=C(C(F)(F)F)C=CC2=NC(COC)=N1
Computed Properties
- Exact Mass: 332.04424788g/mol
- Monoisotopic Mass: 332.04424788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 97.6Ų
2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153440-1.0g |
2138081-61-3 | 1g |
$0.0 | 2023-06-09 |
2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid Related Literature
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid
Recent Advances in the Study of 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS: 2138081-61-3)
The compound 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid (CAS: 2138081-61-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic versatility of 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid, with several research groups reporting efficient synthetic routes that yield high purity and good scalability. The quinazoline core, coupled with the trifluoromethyl and methoxymethyl substituents, provides a robust scaffold for further chemical modifications, making it an attractive candidate for structure-activity relationship (SAR) studies.
In terms of biological activity, preliminary in vitro assays have demonstrated promising inhibitory effects against a range of enzymes, including kinases and proteases, which are often implicated in cancer and inflammatory diseases. The presence of the sulfanylacetic acid moiety is believed to enhance binding affinity to target proteins, while the trifluoromethyl group contributes to improved metabolic stability and bioavailability.
One notable study published in the Journal of Medicinal Chemistry explored the compound's potential as an inhibitor of a specific kinase pathway involved in tumor proliferation. The results indicated a dose-dependent inhibition of kinase activity, with IC50 values in the low micromolar range. Furthermore, molecular docking studies suggested that the compound binds to the ATP-binding site of the kinase, providing a rationale for its inhibitory mechanism.
Another area of interest is the compound's potential application in the treatment of infectious diseases. Recent in vitro studies have shown that 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid exhibits antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. These findings open new avenues for the development of novel antibiotics targeting multidrug-resistant pathogens.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of the compound. Current research efforts are focused on improving its solubility and reducing potential off-target effects. Several derivatives are being synthesized and evaluated to address these issues, with the goal of identifying a clinical candidate.
In conclusion, 2-{[2-(Methoxymethyl)-6-(trifluoromethyl)quinazolin-4-yl]sulfanyl}acetic acid represents a promising scaffold for drug discovery, with demonstrated activity in multiple therapeutic areas. Ongoing research is expected to further elucidate its mechanism of action and optimize its pharmacological profile, paving the way for preclinical development.
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